5-(3,5-Difluoro-phenoxy)pentanenitrile

Description

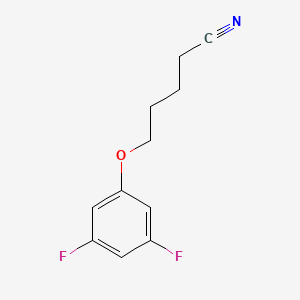

5-(3,5-Difluoro-phenoxy)pentanenitrile is a nitrile-containing ether compound characterized by a pentanenitrile chain linked to a 3,5-difluorophenoxy group. Its structure combines the reactivity of nitriles with the electronic effects of fluorine-substituted aromatic ethers.

Properties

IUPAC Name |

5-(3,5-difluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14/h6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQMWZDDCSFKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluoro-phenoxy)pentanenitrile typically involves the reaction of 3,5-difluorophenol with 5-bromopentanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

5-(3,5-Difluoro-phenoxy)pentanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids. |

| Reduction | Nitrile group can be reduced to primary amines. |

| Electrophilic Substitution | The difluorophenoxy group can undergo electrophilic aromatic substitution. |

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacterial strains.

- Anticancer Activity : Research suggests it could inhibit the proliferation of various cancer cell lines, indicating potential as a lead compound in cancer therapy.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce levels of tumor necrosis factor-alpha (TNF-α) in stimulated macrophages, suggesting utility in modulating inflammatory responses.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its unique structural features may enhance drug-like properties such as metabolic stability and lipophilicity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting potential for development into an antimicrobial agent.

Case Study 2: Anticancer Potential

Research conducted on cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation. Further investigation into its mechanism of action revealed interactions with key signaling pathways involved in cell growth and apoptosis.

Case Study 3: Anti-inflammatory Properties

In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased TNF-α production, highlighting its potential role in inflammatory disease management.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluoro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Research Findings and Trends

Electronic and Steric Effects

- Fluorine vs. This contrasts with methylthio or sulfonyl groups, which may increase susceptibility to oxidation .

- Nitrile Reactivity: The terminal nitrile group in this compound offers a site for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), a feature shared with other nitriles like 3MTP-CN and 4MSOP-CN .

Biological Activity

5-(3,5-Difluoro-phenoxy)pentanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, providing a comprehensive overview of its relevance in pharmacology.

Chemical Structure and Properties

This compound features a pentanenitrile chain attached to a phenoxy group that is further substituted with two fluorine atoms at the 3 and 5 positions. This structural configuration may influence its biological activity through various mechanisms.

- Molecular Formula : C₁₃H₁₄F₂N

- Molecular Weight : 227.26 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluorophenol with a suitable alkylating agent in the presence of a base. The nitrile group is introduced through a nucleophilic substitution reaction. Detailed synthetic routes can be found in chemical databases and literature sources.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related phenolic compounds have shown cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MOLM-13 (human acute myeloid leukemia), L1210 (mouse leukemia)

- Mechanism of Action : Compounds often induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell survival and death.

A notable study demonstrated that phenolic compounds with similar structures exhibited IC50 values in the nanomolar range against L1210 cells, indicating potent growth inhibition .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death.

- Targeting Specific Receptors : Some studies suggest that such compounds can interact with specific cellular receptors or proteins, altering their function and contributing to anti-cancer effects .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Phenazine Derivatives : A study highlighted the cytotoxic effects of phenazine derivatives on human leukemia cells, noting that structural modifications significantly impacted their potency .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | MOLM-13 |

| Related Phenazine Derivative | <100 | MOLM-13 |

| Iodinin | <50 | MOLM-13 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.